Gcn2-IN-1 - 1448693-69-3

Gcn2-IN-1

Catalog Number: EVT-269048
CAS Number: 1448693-69-3
Molecular Formula: C19H18N10O
Molecular Weight: 402.422
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gcn2-IN-1 is a potent and selective small molecule inhibitor of the integrated stress response (ISR) kinase, General Control Nonderepressible 2 (GCN2) [, ]. It functions by binding to and inhibiting the kinase activity of GCN2, preventing the downstream phosphorylation of eukaryotic initiation factor 2α (eIF2α) and subsequent activation of the ISR [, ]. This inhibitory action makes Gcn2-IN-1 a valuable tool for studying the role of GCN2 and the ISR in various biological processes, particularly in the context of cancer research [, ].

Mechanism of Action

Gcn2-IN-1 acts as an ATP-competitive inhibitor of GCN2 kinase [, ]. By binding to the ATP-binding site of GCN2, Gcn2-IN-1 prevents the kinase from phosphorylating its substrate, eIF2α [, ]. This inhibitory action disrupts the activation of the ISR, a signaling pathway responsible for cellular adaptation to various stresses, including nutrient deprivation, endoplasmic reticulum stress, and oxidative stress [, ].

Applications
  • Acute Myeloid Leukemia (AML): Gcn2-IN-1 demonstrated potent single-agent activity against AML cell lines and patient-derived samples []. It effectively inhibited AML cell growth, induced apoptosis, and prolonged survival in xenograft models []. Furthermore, Gcn2-IN-1 showed synergistic effects when combined with venetoclax, a BCL2 inhibitor, in AML models, particularly in overcoming resistance mechanisms [, ].

  • Solid Tumors: Gcn2-IN-1 exhibited significant antitumor activity in various solid tumor models, including colorectal, head and neck, sarcoma, and prostate cancers []. Its efficacy was observed both as a single agent and in combination with standard-of-care therapies, such as chemotherapy, targeted therapies, and immunotherapy []. Mechanistically, Gcn2-IN-1 induced apoptosis, suppressed HIF1α and HIF2α levels, and modulated metabolic pathways in solid tumor models [].

DP-9149

  • Compound Description: DP-9149 is an investigational small-molecule modulator of the integrated stress response kinase GCN2. [] Preclinical studies have shown that DP-9149 induces upregulation of ISR components, including phosphorylated GCN2, ATF4, and CHOP, through direct binding and activation of GCN2. [] This upregulation leads to programmed cell death in oncogene-driven solid tumor cell lines and significant tumor growth inhibition in vivo, both as a single agent and in combination with standard-of-care agents. []
  • Relevance: DP-9149 is considered structurally related to Gcn2-IN-1 because both compounds directly target and modulate the activity of GCN2 kinase. [] While the specific structural similarities are not detailed in the provided abstract, the shared mechanism of action and target make DP-9149 a relevant compound for comparison.

DP-9024

  • Compound Description: DP-9024 is a selective and potent modulator of both PERK and GCN2 kinases. [] In preclinical studies, DP-9024 effectively reversed asparaginase-mediated upregulation of phosphorylated GCN2 and ATF4 in leukemic cells in vitro and in vivo. [] This inhibition of GCN2 by DP-9024 resensitized leukemic cells to asparaginase, leading to potent tumor growth inhibition and reversal of asparaginase resistance in vivo. []
  • Relevance: DP-9024 exhibits structural similarities to Gcn2-IN-1 as both compounds are designed to modulate GCN2 kinase activity, albeit with different outcomes. [] DP-9024 acts as an inhibitor of GCN2, whereas the effects of Gcn2-IN-1 on GCN2 activity are not specified in the provided abstracts.

A-92

  • Compound Description: A-92 is a small molecule inhibitor of GCN2 kinase. [] In preclinical studies utilizing rat models, A-92 effectively inhibited monocrotaline-induced pulmonary arterial hypertension (PAH) and pulmonary vascular remodeling. []
  • Relevance: A-92 shares a direct interaction with GCN2 kinase with Gcn2-IN-1, classifying both compounds as potential GCN2 modulators. [] The abstracts do not offer specific structural details for comparison, but the shared target highlights A-92 as a structurally related compound.

DA-4507

  • Compound Description: DA-4507 is a novel small-molecule inhibitor of GCN2 kinase, demonstrating high potency and selectivity in vitro. [] Preclinical studies have shown DA-4507 can recover effector T cell function and modify macrophage polarization in tryptophan-deprived conditions. [] Additionally, DA-4507 showed promising antitumor effects in murine syngeneic models of colorectal and breast cancer, and in human xenograft leukemia models. []
  • Relevance: Similar to Gcn2-IN-1, DA-4507 is a small molecule designed to interact with and inhibit the activity of GCN2 kinase. [] While specific structural similarities are not elaborated on in the provided information, the shared target and inhibitory action make DA-4507 a relevant compound.

TAP20

  • Compound Description: TAP20 is a small molecule inhibitor of GCN2 kinase. [] Research indicates that TAP20 exhibits potent synergistic effects with inhibitors of proteostasis and the MEK-ERK pathway, as well as pan-CDK inhibitors, in restricting cancer cell growth and invasion. []
  • Relevance: Both TAP20 and Gcn2-IN-1 are designed to interact with and modulate the activity of GCN2 kinase. [] Although specific structural details are not provided for comparison, their shared target classifies them as structurally related compounds.

HC-7366

  • Compound Description: HC-7366 is a first-in-class, first-in-human, small-molecule activator of GCN2 kinase. [, , , , ] It is currently under investigation in a Phase 1 clinical trial in solid tumors (NCT05121948). [, , ] Preclinical studies have demonstrated that HC-7366 exhibits potent anti-tumor efficacy in various cancers, including acute myeloid leukemia (AML), colorectal cancer, head and neck cancer, sarcoma, and prostate cancer, both as a monotherapy and in combination with other agents. [, , , ]

NXP800

  • Compound Description: NXP800 is an orally bioavailable, small-molecule activator of GCN2 kinase, functioning by inducing eIF2a phosphorylation, ultimately leading to the stimulation of stress-induced genes and apoptosis. [, , ] It is currently under clinical investigation for advanced solid tumors, particularly focusing on ARID1A-mutated, platinum-resistant, clear cell ovarian cancer (NCT05226507) and endometrial cancer. [, , ] Preclinical studies have shown significant antitumor activity in various cancer models, including ovarian, endometrial, and cholangiocarcinoma. [, , ]
  • Relevance: NXP800 is considered structurally related to Gcn2-IN-1 due to their shared target, GCN2 kinase. [, , ] While the specific structural similarities are not detailed, both compounds are designed to modulate GCN2 activity, with NXP800 acting as an activator.

AST-05X

  • Compound Description: AST-05X is a novel, selective and potent, small-molecule inhibitor of GCN2 kinase. [] Preclinical in vitro studies using sarcoma cell lines demonstrated that AST-05X effectively inhibits GCN2 expression and downstream ISR factors like p-eIF2a, ATF, and CHOP, particularly under amino acid deprivation conditions. []
  • Relevance: AST-05X is structurally related to Gcn2-IN-1 because both compounds are designed to interact with and modulate the activity of GCN2 kinase. [] While specific structural similarities remain undisclosed, the shared target and inhibitory action on GCN2 make AST-05X a relevant compound for comparison.

CRD-1367799

  • Compound Description: CRD-1367799 is a novel, orally bioavailable, small-molecule inhibitor of three integrated stress response kinases: HRI, PERK, and GCN2. [] Preclinical studies have shown that CRD-1367799 effectively dampens the activity of these ISR kinases, inhibiting eIF2α phosphorylation and ATF4 activation, and exhibits a synergistic anti-growth effect when combined with proteasome inhibitors in vitro and in vivo. []
  • Relevance: CRD-1367799 exhibits structural similarities to Gcn2-IN-1 due to their shared ability to modulate GCN2 kinase activity. [] Although specific structural details are not provided for direct comparison, their shared target and inhibitory action on GCN2 highlight CRD-1367799 as a structurally related compound.

APL-030

  • Compound Description: APL-030 is a novel, selective and orally bioavailable, ATP-competitive inhibitor of GCN2 kinase, demonstrating a Ki of 4.4 nM in a biochemical assay. [] Preclinical studies showed that APL-030 effectively decreased eIF2α phosphorylation and cell viability in acute myeloid leukemia (AML) cell lines in a dose-dependent manner. [] In vivo, APL-030 treatment significantly inhibited AML tumor growth and prolonged survival time in a xenograft model. []
  • Relevance: APL-030 exhibits structural similarities to Gcn2-IN-1 because both compounds are designed to interact with and modulate GCN2 kinase activity. [] While specific structural details are not explicitly provided, their shared target and inhibitory action on GCN2 make APL-030 a relevant compound for comparison.

Properties

CAS Number

1448693-69-3

Product Name

Gcn2-IN-1

IUPAC Name

3-(1H-indazol-6-yl)-N-[1-(oxan-4-yl)pyrazol-4-yl]triazolo[4,5-d]pyrimidin-5-amine

Molecular Formula

C19H18N10O

Molecular Weight

402.422

InChI

InChI=1S/C19H18N10O/c1-2-15(7-16-12(1)8-21-25-16)29-18-17(26-27-29)10-20-19(24-18)23-13-9-22-28(11-13)14-3-5-30-6-4-14/h1-2,7-11,14H,3-6H2,(H,21,25)(H,20,23,24)

InChI Key

BWNLUTKKCVJOHI-UHFFFAOYSA-N

SMILES

C1COCCC1N2C=C(C=N2)NC3=NC=C4C(=N3)N(N=N4)C5=CC6=C(C=C5)C=NN6

Solubility

Soluble in DMSO

Synonyms

GCN2 Inhibitor A-92

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.